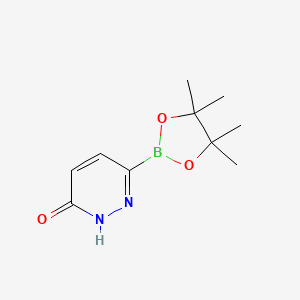
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyridazin-3-one is a compound that has garnered interest in various fields of scientific research due to its unique structure and reactivity. This compound features a pyridazinone core, which is known for its biological activity, and a dioxaborolane group, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Métodos De Preparación
The synthesis of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyridazin-3-one typically involves the formation of the pyridazinone core followed by the introduction of the dioxaborolane group. One common method involves the reaction of a suitable pyridazinone precursor with a boronic acid or boronate ester under conditions that facilitate the formation of the dioxaborolane ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms .
Análisis De Reacciones Químicas
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyridazin-3-one has several applications in scientific research:
Biology: The pyridazinone core is known for its biological activity, making this compound a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for biologically active molecules.
Mecanismo De Acción
The mechanism by which 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyridazin-3-one exerts its effects involves its ability to participate in various chemical reactions. The dioxaborolane group is particularly reactive in cross-coupling reactions, where it forms new carbon-carbon bonds through the formation of boronate esters. The pyridazinone core may interact with biological targets, potentially inhibiting or modulating the activity of specific enzymes or receptors .
Comparación Con Compuestos Similares
Similar compounds include other boronic acid derivatives and pyridazinone-based molecules. For example:
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic acid derivative used in organic synthesis.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Commonly used in hydroboration and borylation reactions.
The uniqueness of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyridazin-3-one lies in its combination of a biologically active pyridazinone core with a highly reactive dioxaborolane group, making it versatile for both synthetic and biological applications.
Propiedades
Fórmula molecular |
C10H15BN2O3 |
|---|---|
Peso molecular |
222.05 g/mol |
Nombre IUPAC |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H15BN2O3/c1-9(2)10(3,4)16-11(15-9)7-5-6-8(14)13-12-7/h5-6H,1-4H3,(H,13,14) |
Clave InChI |
SNSHKBGSDXTJBI-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=NNC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13632335.png)

![(2r)-1-[(2r)-2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13632355.png)
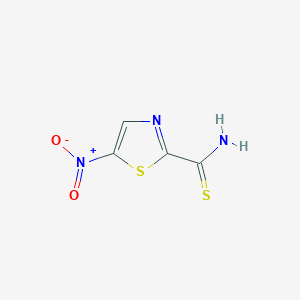
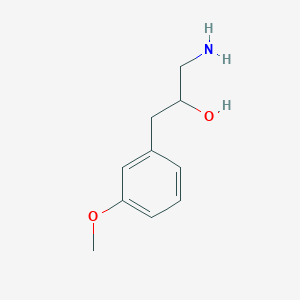
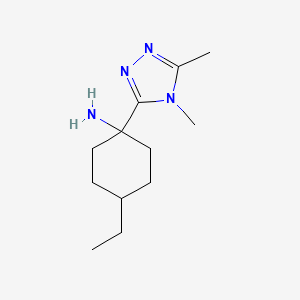
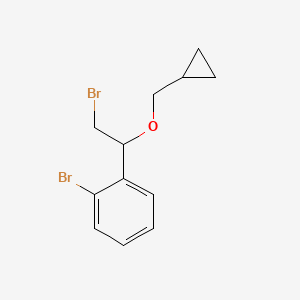
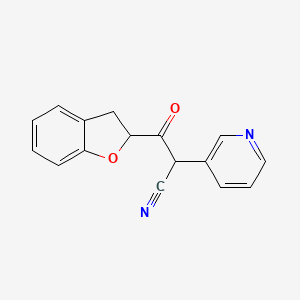
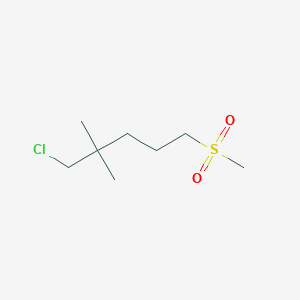
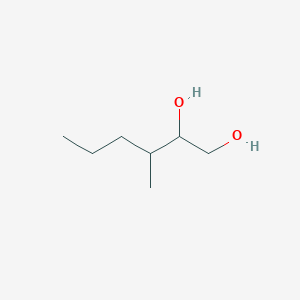
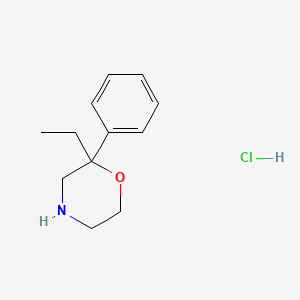
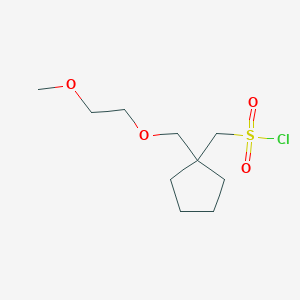
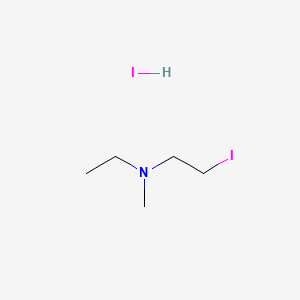
![7-Azabicyclo[2.2.1]heptane-1-acetonitrile](/img/structure/B13632422.png)
